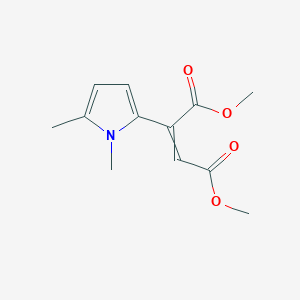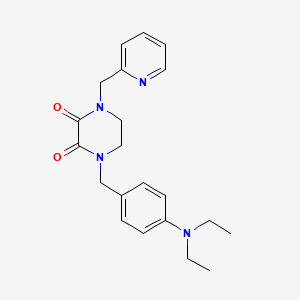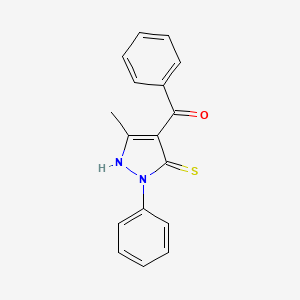
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion is a heterocyclic compound that belongs to the pyrazolone family This compound is known for its unique chemical structure, which includes a pyrazolone ring substituted with phenyl, methyl, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion typically involves the reaction of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with sulfur-containing reagents. One common method is the reaction of the pyrazolone derivative with elemental sulfur or sulfur-containing compounds under reflux conditions in an appropriate solvent such as ethanol or toluene . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thion group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
Biology: The compound and its derivatives have shown antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has indicated that the compound may have potential therapeutic applications due to its biological activity. further studies are needed to fully understand its pharmacological properties.
Industry: The compound is used in the extraction of metals such as radium and barium from aqueous solutions. This application is particularly relevant in the field of nuclear chemistry.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is utilized in its application in metal extraction and coordination chemistry . Additionally, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion can be compared with other similar compounds in the pyrazolone family:
1-Phenyl-3-methyl-4-benzoylpyrazol-5-one: This compound is structurally similar but lacks the thion group.
4-Acyl-3-methyl-1-phenylpyrazol-5-ones: These compounds are analogues of this compound and have been studied for their coordination chemistry and biological activity.
The uniqueness of this compound lies in its thion group, which imparts distinct chemical and biological properties compared to its analogues.
Properties
CAS No. |
79071-33-3 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,18H,1H3 |
InChI Key |
VVEFMYLKFYPUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


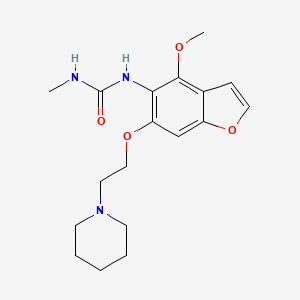

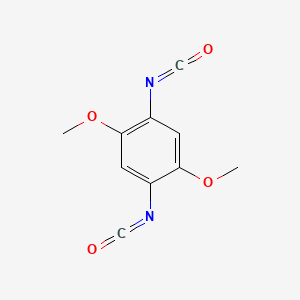


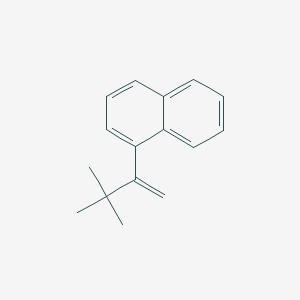
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
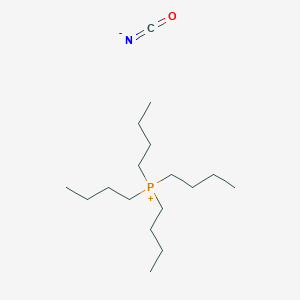
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

